1-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid
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Overview
Description
1-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group enhances its stability and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a involving suitable dienes and dienophiles.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated spirocyclic precursor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to interact with biological targets. The spirocyclic structure provides rigidity and spatial orientation, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid: Similar spirocyclic structure but with different substitution patterns.
Spiro[3.3]heptane-2-carboxylic acid: Lacks the Boc-protected amino group.
Spiro[3.3]heptane-1-carboxylic acid: Lacks the Boc-protected amino group and has a different substitution pattern.
Uniqueness
1-{[(tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the spirocyclic core. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
2742652-85-1 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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